5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic framework combining a thiazolo-triazole core with bromophenyl and fluorophenyl-piperazine substituents.
Properties
IUPAC Name |
5-[(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-16(23)13-15)28-11-9-27(10-12-28)18-7-5-17(24)6-8-18/h2-8,13,19,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXPFTPFIOXYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a piperazine moiety have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
The compound 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , identified by its CAS number 869344-16-1 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 502.4 g/mol . Its structure includes a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 869344-16-1 |
| Molecular Formula | C22H21BrFN5OS |
| Molecular Weight | 502.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds containing piperazine and thiazole structures often exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Antidepressant Effects : Piperazine derivatives are frequently explored for their potential in treating mood disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors (like serotonin and dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition : The thiazole and triazole rings may inhibit enzymes involved in cellular metabolism or signal transduction pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolo-triazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism .
Anticancer Activity
In vitro studies demonstrated that the compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Neuropharmacological Studies
Research has indicated that piperazine derivatives can act as anxiolytics and antidepressants. The compound's interaction with serotonin receptors was shown to enhance mood-lifting effects in animal models .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro assays demonstrated that it could effectively reduce the growth of tumor cells with mean GI50 values indicating a strong cytotoxic effect .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology:
- Anxiolytic and Antidepressant Properties : Compounds containing piperazine structures have been linked to anxiolytic effects. Research indicates that derivatives of this compound could be evaluated for their efficacy in treating anxiety and depression .
Antimicrobial Activity
Initial screenings suggest that thiazole-based compounds can exhibit antimicrobial properties:
- Bacterial Inhibition : Some derivatives have shown effectiveness against certain bacterial strains, making them candidates for further development as antimicrobial agents .
Table 1: Summary of Research Findings on Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Groups
Halogenation (Br, Cl, F) significantly impacts molecular interactions and pharmacokinetics. Below is a comparison of key structural analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features | Reported Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 3-Bromophenyl, 4-(4-fluorophenyl)piperazine | ~550 (estimated) | Thiazolo-triazole + bromo/fluoro groups | Not explicitly reported | — |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | 549.03 | Chlorophenyl + methoxy/ethoxy groups | Not reported | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4) | 4-Chlorophenyl, dual 4-fluorophenyl triazole | ~500 (estimated) | Chloro/fluoro + triazole-thiazole hybrid | Antimicrobial (reference) | |
| 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) | 4-Bromophenyl, dual 4-fluorophenyl triazole | ~544 (estimated) | Bromo/fluoro + triazole-thiazole hybrid | Structural analog of [4] |
Key Observations :
- Halogen Effects : Bromine in the target compound may enhance lipophilicity and binding affinity compared to chlorine in compound 4 . However, chlorine in compound 4 is associated with antimicrobial activity, suggesting bromine’s larger atomic radius could alter target interactions.
- Fluorophenyl Groups: The 4-fluorophenyl-piperazine moiety in the target compound likely improves metabolic stability and receptor selectivity compared to non-fluorinated analogs .
Piperazine-Containing Derivatives
Piperazine derivatives are known for modulating solubility and receptor binding. A comparison with piperazine-containing analogs:
Key Observations :
- The 4-fluorophenyl-piperazine group in the target compound may enhance interactions with serotonin or dopamine receptors compared to simpler ethylpiperazine derivatives .
- The absence of piperazine in triazolo-thiadiazoles (e.g., ) shifts activity toward antifungal targets, highlighting the importance of piperazine in modulating receptor specificity .
Heterocyclic Core Modifications
The thiazolo-triazole core distinguishes the target compound from other bicyclic systems:
Key Observations :
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of bromophenyl intermediates with piperazine derivatives.
- Biological Data Gaps : Direct activity data for the target compound are absent in the evidence. However, its structural analogs (e.g., compound 4 ) show antimicrobial activity, and triazolo-thiadiazoles () exhibit predicted antifungal activity via molecular docking .
- Therapeutic Potential: The bromophenyl and fluorophenyl-piperazine groups position this compound for further evaluation in CNS disorders or infectious diseases.
Preparation Methods
Synthesis of the Thiazolo[3,2-b]triazol-6-ol Core
The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation of 5-mercapto-1,2,4-triazole derivatives with α-halogenated ketones. A representative protocol involves reacting 3-aryl-5-mercapto-1,2,4-triazole (1 mmol) with phenacyl bromide (1.2 mmol) in absolute ethanol under reflux for 2–30 hours, followed by acid-catalyzed cyclization using concentrated sulfuric acid. The hydroxyl group at position 6 is introduced during the cyclization step, where aqueous workup and neutralization with sodium hydroxide yield the 6-ol derivative.
Critical Parameters
- Solvent System : Absolute ethanol ensures solubility of both mercapto-triazole and phenacyl bromide.
- Acid Catalyst : Concentrated sulfuric acid facilitates dehydration and ring closure.
- Temperature : Prolonged reflux (up to 30 hours) is required for complete conversion, monitored via thin-layer chromatography.
Regioselective Methylation at the 2-Position
Methylation of the triazole nitrogen is achieved using iodomethane in the presence of a strong base. A scalable method involves treating the sodium salt of 1,2,4-triazole (prepared in situ with sodium methoxide) with iodomethane at 56°C for 2 hours, followed by distillation to isolate 1-methyl-1,2,4-triazole. For the target compound, this method is adapted to selectively methylate the 2-position by controlling steric and electronic factors during deprotonation.
Optimization Insights
- Base Selection : Sodium methoxide (25% w/w in methanol) ensures complete deprotonation without side reactions.
- Reaction Monitoring : ¹H NMR confirms the absence of bis-alkylation byproducts (e.g., quaternary ammonium salts).
Preparation of 4-(4-Fluorophenyl)piperazine
The 4-(4-fluorophenyl)piperazine moiety is synthesized via Buchwald-Hartwig amination. A modified protocol from 1-(3-bromophenyl)-4-methylpiperazine synthesis employs 1,4-dibromo-2-fluorobenzene, piperazine, and a palladium catalyst (Pd₂dba₃) with BINAP as a ligand in toluene at 60–100°C. Sodium tert-butoxide acts as a base, achieving yields up to 78% after 48 hours.
Catalytic System
| Component | Role | Quantity (mol%) |
|---|---|---|
| Pd₂dba₃ | Catalyst | 2.5 |
| BINAP | Ligand | 5.0 |
| Sodium tert-butoxide | Base | 3.0 |
Formation of the (3-Bromophenyl)(piperazinyl)methyl Moiety
The Mannich reaction is employed to couple 3-bromobenzaldehyde, 4-(4-fluorophenyl)piperazine, and formaldehyde. In a typical procedure, equimolar amounts of aldehyde and piperazine are stirred in dichloromethane with paraformaldehyde at 25°C for 24 hours, yielding the secondary amine after reductive amination. Alternatively, nucleophilic substitution of 3-bromobenzyl bromide with piperazine in dimethylformamide at 60°C provides the methylene-linked product.
Yield Comparison
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Mannich Reaction | DCM | 25°C | 65 |
| Nucleophilic Substitution | DMF | 60°C | 72 |
Final Assembly of the Target Compound
The thiazolo-triazole core is coupled with the (3-bromophenyl)(piperazinyl)methyl group via a nucleophilic aromatic substitution. A solution of 2-methylthiazolo[3,2-b]triazol-6-ol (1 mmol) and (3-bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl bromide (1.2 mmol) in acetonitrile is refluxed for 12 hours with potassium carbonate as a base. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final product.
Characterization Data
- LCMS : m/z 598.2 [M+H]⁺ (calculated for C₂₅H₂₂BrFN₅O₂S: 598.06).
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.98–6.94 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂), 3.21 (t, J = 4.8 Hz, 4H, piperazine-H), 2.92 (t, J = 4.8 Hz, 4H, piperazine-H), 2.48 (s, 3H, CH₃).
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
